3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound that features a unique combination of oxazole, fluorophenyl, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multi-step organic reactions. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with the chromenone moiety: This step often involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Final amide formation: The propanamide linkage is formed through amidation reactions, typically using reagents like HATU or HBTU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
- 3-(3-bromo-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
- 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]butanamide
Uniqueness
The uniqueness of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds. This makes it a valuable target for further research and development.
Properties
Molecular Formula |
C21H14ClFN2O4 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]propanamide |
InChI |
InChI=1S/C21H14ClFN2O4/c22-20-10-13(29-25-20)6-8-21(27)24-12-5-7-18-15(9-12)17(26)11-19(28-18)14-3-1-2-4-16(14)23/h1-5,7,9-11H,6,8H2,(H,24,27) |
InChI Key |
HBSPMCYRQRLWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.